An In-depth Technical Guide to the Chemical Structure and Properties of Spiramide
An In-depth Technical Guide to the Chemical Structure and Properties of Spiramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Spiramide. It is important to distinguish Spiramide, a distinct chemical entity, from "Spiromide," a pharmaceutical trade name for a combination product containing Spironolactone and Furosemide. This document focuses exclusively on the scientific and technical details of Spiramide.
Spiramide, also known by its developmental code name AMI-193, is an experimental antipsychotic agent.[1] It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one.[2] Its primary mechanism of action involves the selective antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, with a high affinity for the D2 receptor.[2]
Chemical Structure and Identification
Spiramide is an azaspiro compound characterized by a spirocyclic core.[2] The systematic IUPAC name for Spiramide is 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2]
Table 1: Chemical Identification of Spiramide
| Identifier | Value | Reference |
| IUPAC Name | 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [2] |
| CAS Number | 510-74-7 | [2] |
| PubChem CID | 68186 | [2] |
| Molecular Formula | C₂₂H₂₆FN₃O₂ | [2] |
| Synonyms | AMI-193, R 5808, Espiramida, Spiramidum | [1][2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Spiramide.
Table 2: Physicochemical Properties of Spiramide
| Property | Value | Reference |
| Molecular Weight | 383.5 g/mol | [2] |
| Boiling Point | 609.1 °C at 760 mmHg | |
| Density | 1.26 g/cm³ | |
| Refractive Index | 1.621 | |
| Topological Polar Surface Area | 44.8 Ų | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacological Properties
Spiramide is a selective antagonist of serotonin and dopamine receptors, which is a characteristic of atypical antipsychotic drugs.[1][3]
Table 3: Pharmacological Profile of Spiramide
| Target | Activity | Affinity (Ki) | Reference |
| Serotonin 5-HT2A Receptor | Antagonist | Not specified | [1] |
| Dopamine D2 Receptor | Antagonist | 3 nM | [2] |
| Serotonin 5-HT1A Receptor | Antagonist | Not specified | [1] |
| Serotonin 5-HT2C Receptor | Low Affinity | Not specified | [2] |
Signaling Pathways and Mechanism of Action
As a 5-HT2A and D2 receptor antagonist, Spiramide modulates downstream signaling cascades in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. The simultaneous blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[4][5]
Experimental Protocols
Detailed experimental protocols for Spiramide are not widely published. The following sections provide representative methodologies for the synthesis, quantification, and in vitro analysis of Spiramide, based on established procedures for similar compounds. These protocols may require optimization for specific laboratory conditions.
Synthesis of Spiramide
The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives can be achieved through a multi-step process. A general workflow is presented below.[6][7][8]
Protocol for Synthesis:
-
Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This intermediate can be synthesized via a multi-step reaction, for instance, a modification of the Bucherer-Bergs reaction using N-phenyl-4-piperidone, potassium cyanide, and ammonium (B1175870) carbonate to form a spirohydantoin, followed by further modifications.[7]
-
N-Alkylation: The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate is then alkylated with 1-bromo-3-(4-fluorophenoxy)propane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica (B1680970) gel to yield pure Spiramide.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection can be developed for the quantification of Spiramide in various matrices. The following is a general protocol that would require validation.[9][10]
Protocol for HPLC Quantification:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of Spiramide; likely to be in the range of 230-280 nm due to the aromatic rings.
-
Standard Preparation: Prepare a stock solution of Spiramide of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract Spiramide from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Spiramide in the samples from the calibration curve.
In Vitro Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one | C22H26FN3O2 | CID 68186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
